molecular formula C7H3ClFNO3 B1337873 2-Fluoro-5-nitrobenzoyl chloride CAS No. 709-46-6

2-Fluoro-5-nitrobenzoyl chloride

Cat. No. B1337873
CAS RN: 709-46-6
M. Wt: 203.55 g/mol
InChI Key: SXJNRYPVXFTJOU-UHFFFAOYSA-N
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][c:8]([N+:11](=[O:12])[O-:13])[cH:9][cH:10]1.[s:14]1[cH:15][cH:16][cH:17][c:18]1[Cl:19]>>[F:1][c:2]1[c:3]([C:4](=[O:5])[Cl:19])[cH:7][c:8]([N+:11](=[O:12])[O-:13])[cH:9][cH:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)c1cc([N+](=O)[O-])ccc1F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Clc1cccs1

Outcomes

Product
Name
Type
product
Smiles
O=C(Cl)c1cc([N+](=O)[O-])ccc1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.